![molecular formula C16H21NO3 B14797550 1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a propionyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with 4-methoxyphenylacetic acid, which undergoes a series of reactions including esterification, reduction, and cyclization to form the pyrrolidinone ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions .
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it a useful tool for probing biological systems .
Medicine
Its ability to interact with biological targets suggests it could be developed into a drug for treating specific conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one include:
Uniqueness
What sets ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-propionylpyrrolidin-2-one apart from these similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13H,4,9-10H2,1-3H3 |
Clave InChI |
JXQJGTFJNPYZNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


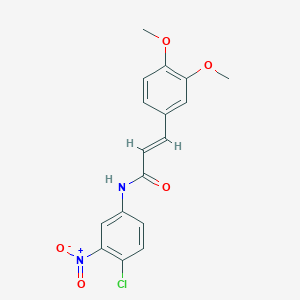
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)
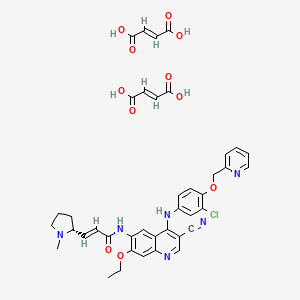
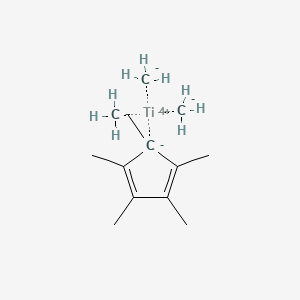
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
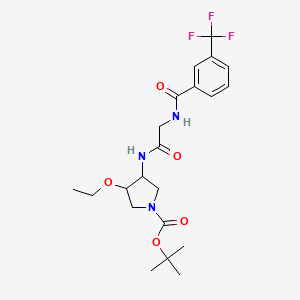

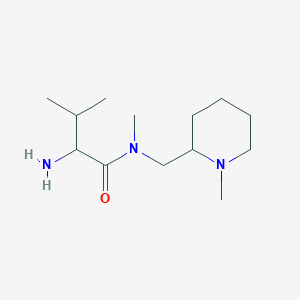
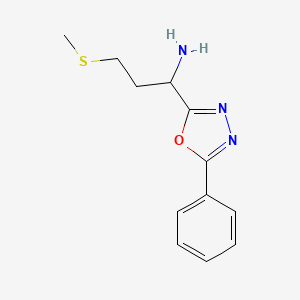
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)

![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)
![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
